molecular formula C22H18Cl2N4O4S2 B11081691 3,4-diamino-N,N'-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11081691
M. Wt: 537.4 g/mol
InChI Key: DWXYQXOXFNUTIM-UHFFFAOYSA-N
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Description

3,4-Diamino-N,N’-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienothiophenes, which are known for their electronic properties and stability. The presence of amino, chloro, and methoxy groups further enhances its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N,N’-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thieno[2,3-b]thiophene Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.

    Introduction of Amino Groups: Amination reactions are carried out using reagents like ammonia or primary amines in the presence of catalysts.

    Substitution with Chloro and Methoxy Groups: Halogenation and methoxylation reactions are performed using reagents like chlorine gas and methanol, respectively, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of amino groups makes it a candidate for binding to biological macromolecules.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The chloro and methoxy groups are particularly interesting for modifying the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its stability and electronic properties make it suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism by which 3,4-diamino-N,N’-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of amino groups allows for hydrogen bonding and electrostatic interactions, while the chloro and methoxy groups can influence the compound’s hydrophobicity and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diamino-N,N’-bis(3-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide: Lacks methoxy groups, which may affect its reactivity and applications.

    3,4-Diamino-N,N’-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide: Lacks chloro groups, potentially altering its electronic properties.

    3,4-Diamino-N,N’-bis(3-chloro-4-methoxyphenyl)thiophene-2,5-dicarboxamide: Similar structure but with a different core, which may influence its stability and reactivity.

Uniqueness

The unique combination of amino, chloro, and methoxy groups in 3,4-diamino-N,N’-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide provides a distinct set of properties that can be tailored for specific applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C22H18Cl2N4O4S2

Molecular Weight

537.4 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(3-chloro-4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H18Cl2N4O4S2/c1-31-13-5-3-9(7-11(13)23)27-20(29)18-16(25)15-17(26)19(34-22(15)33-18)21(30)28-10-4-6-14(32-2)12(24)8-10/h3-8H,25-26H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

DWXYQXOXFNUTIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=C(C=C4)OC)Cl)N)Cl

Origin of Product

United States

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